Phenylpropiolic acid
Overview
Description
Phenylpropiolic acid, also known as 3-Phenylprop-2-ynoic acid, is an organic compound with the molecular formula C₉H₆O₂. It is characterized by the presence of a phenyl group attached to a propiolic acid moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Phenylpropiolic acid has been found to interact with several targets, including Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play crucial roles in amino acid metabolism, contributing to the synthesis and degradation of amino acids.
Mode of Action
It’s known that it interacts with its targets, potentially altering their function and leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
This compound is part of the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It’s involved in the biosynthesis of phenylpropanoids, which are natural products occurring in plants pathways involved in plant resistance . These pathways provide building units of physical barriers against pathogen invasion, synthesizing an array of antibiotic compounds, and producing signals implicated in the mounting of plant resistance .
Pharmacokinetics
It’s known that these properties significantly impact the bioavailability of a compound .
Result of Action
It’s known that when heated with water to 120 °c, it yields phenylacetylene . Chromic acid oxidizes it to benzoic acid; zinc and acetic acid reduce it to cinnamic acid, C 6 H 5 CH=CHCO 2 H, whilst sodium amalgam reduces it to hydrocinnamic acid, C 6 H 5 CH 2 CH 2 CO 2 H .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to be water-soluble, which may affect its distribution in aquatic environments
Biochemical Analysis
Biochemical Properties
Phenylpropiolic acid can react with 2-tert-butoxypyridine in the presence of boron trifluoride·diethyl etherate to form the corresponding tert-butyl ester . It can also undergo decarboxylative coupling with aryl halides .
Molecular Mechanism
When heated with water to 120 °C, it yields phenylacetylene . Chromic acid oxidizes it to benzoic acid; zinc and acetic acid reduce it to cinnamic acid, C6H5CH=CHCO2H, while sodium amalgam reduces it to hydrocinnamic acid, C6H5CH2CH2CO2H .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpropiolic acid can be synthesized through the action of alcoholic potassium hydroxide on cinnamic acid dibromide. The reaction involves the formation of long needles or prisms of this compound, which melt at 136–137°C . Another method involves the use of potassium hydroxide in alcohol to react with ethyl α,β-dibromo-β-phenylpropionate, followed by refluxing and neutralization with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient reflux systems and large-scale neutralization processes ensures the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Phenylpropiolic acid undergoes various chemical reactions, including:
Oxidation: Chromic acid oxidizes this compound to benzoic acid.
Reduction: Zinc and acetic acid reduce it to cinnamic acid, while sodium amalgam reduces it to hydrocinnamic acid.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid.
Reduction: Zinc and acetic acid, sodium amalgam.
Substitution: Strong bases like potassium hydroxide.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Cinnamic acid, hydrocinnamic acid.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phenylpropiolic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylpropiolic acid can be compared with other similar compounds, such as:
- Phenylacetylenecarboxylic acid
- 3-Phenylpropynoic acid
- 2-Propynoic acid, 3-phenyl-
- Phenylacetylene monocarboxylic acid
- β-Phenylpropargylic acid
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-phenylprop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNERWVPQCYSMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060918 | |
Record name | 2-Propynoic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylpropiolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
637-44-5 | |
Record name | Phenylpropiolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylpropiolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylpropiolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13669 | |
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Record name | 2-Propynoic acid, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propynoic acid, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylpropiolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phenylpropiolic Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE28XZ9GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Phenylpropiolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 139 °C | |
Record name | Phenylpropiolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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